molecular formula C21H20BrNO4 B2917569 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one CAS No. 844645-73-4

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2917569
CAS No.: 844645-73-4
M. Wt: 430.298
InChI Key: USFJVBRAPROLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a 2-bromophenoxy group at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a pyrrolidin-1-ylmethyl substituent at position 8. The pyrrolidine moiety at position 8 may improve solubility and membrane permeability compared to bulkier or more polar substituents .

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-13-20(27-18-7-3-2-6-16(18)22)19(25)14-8-9-17(24)15(21(14)26-13)12-23-10-4-5-11-23/h2-3,6-9,24H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJVBRAPROLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Chemical Reactions Analysis

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Position 3 Modifications
  • Target Compound: 2-Bromophenoxy group (electron-withdrawing, lipophilic).
  • GL-V9 () : Phenyl group (electron-neutral, less steric hindrance).
  • LZ-205 () : 4-Trifluoromethylphenyl (strongly electron-withdrawing, enhances metabolic stability).
Position 8 Modifications
  • Target Compound : Pyrrolidin-1-ylmethyl (moderate basicity, enhances solubility).
  • Compound in : 4-Methylpiperazinylmethyl (higher basicity due to piperazine, increased water solubility).
  • LZ-205 () : 4-(Pyrrolidin-1-yl)butoxy (longer chain, may improve membrane penetration).
Other Positions
  • Position 7: Hydroxyl group in the target compound vs. methoxy in GL-V9 and LZ-204.
  • Position 2 : Methyl group in the target compound vs. trifluoromethyl in and (latter increases electronegativity and steric bulk).

Physicochemical Properties

  • Lipophilicity: The bromophenoxy group in the target compound increases logP compared to phenyl (GL-V9) but reduces it relative to trifluoromethylphenyl (LZ-205).
  • Solubility : Pyrrolidine at position 8 improves aqueous solubility over piperazine () due to lower basicity and smaller size .
  • Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism compared to methoxy or methyl groups .

Biological Activity

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic areas, particularly in oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives, including the compound . In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, an investigation into its effects on HeLa cells showed significant inhibition of Chk1 phosphorylation at concentrations as low as 3.995 µM, demonstrating its potential as an ATR kinase inhibitor .

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)Mechanism
HeLa3.995Chk1 inhibition
A431<10Cytotoxicity
Jurkat<10Apoptosis induction

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies have indicated that chromone derivatives can exhibit anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity .

Case Study: Anticonvulsant Activity
In a controlled study, a related chromone derivative was administered to mice subjected to pentylenetetrazol-induced seizures. The results indicated a significant reduction in seizure duration and frequency, suggesting that the compound may possess similar anticonvulsant properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to the ATR kinase domain, which is critical for DNA damage response pathways . This interaction inhibits the phosphorylation of key proteins involved in cell cycle regulation.

Figure 1: Molecular Docking Interaction
Molecular Docking

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can significantly impact potency and selectivity. For instance, the presence of electron-withdrawing groups such as bromine enhances anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.